molecular formula C14H17N5O B6453732 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide CAS No. 2548978-28-3

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide

Cat. No.: B6453732
CAS No.: 2548978-28-3
M. Wt: 271.32 g/mol
InChI Key: GBRVUISDNOETIR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyrazolo[1,5-a]pyrazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrazolo[1,5-a]pyrazine is a bicyclic compound with two nitrogen atoms in the pyrazole ring and one nitrogen atom in the pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazolo[1,5-a]pyrazine rings suggests that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyrazolo[1,5-a]pyrazine rings. These rings can participate in various chemical reactions, depending on the conditions and the presence of other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the nature of its constituent atoms would all play a role .

Properties

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13(20)11-2-1-6-18(11)14-12-8-10(9-3-4-9)17-19(12)7-5-16-14/h5,7-9,11H,1-4,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRVUISDNOETIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN3C2=CC(=N3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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